7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硬脂酸-d35,也称为十八烷酸-d35,是硬脂酸的氘代形式。这种化合物是一种长链饱和脂肪酸,其中氢原子被氘原子取代,氘是氢的一种稳定同位素。 硬脂酸-d35 的分子式为 CD3(CD2)16CO2H,由于其独特的性质,它主要用于科学研究 .

准备方法

合成路线和反应条件: 硬脂酸-d35 通过硬脂酸的氘代合成。该过程涉及用氘原子取代氢原子。这可以通过使用催化剂(如钯碳 (Pd/C))在氘气 (D2) 中进行催化交换反应来实现。 反应通常在高压和高温下进行,以确保完全氘代 .

工业生产方法: 硬脂酸-d35 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高压反应器和高效催化剂,以最大限度地提高产量和纯度。 然后通过蒸馏和结晶纯化产品,以达到所需的同位素纯度和化学纯度 .

化学反应分析

反应类型: 硬脂酸-d35 会发生与非氘代对应物相似的各种化学反应。这些包括:

氧化: 硬脂酸-d35 可以氧化生成硬脂醛和硬脂酸。

还原: 它可以还原生成硬脂醇。

取代: 羧基可以发生取代反应,生成酯和酰胺.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要产品:

氧化: 硬脂醛,硬脂酸。

还原: 硬脂醇。

取代: 酯,酰胺.

科学研究应用

Antimicrobial Activity

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .

Anticancer Research

The compound's structural similarity to other bioactive quinolines suggests potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines . For instance, derivatives with modifications at the cyano or hydroxy groups have demonstrated enhanced cytotoxic effects.

Enzyme Inhibition

Research has identified that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting diseases where these enzymes are overactive, such as certain metabolic disorders .

Fluorescent Probes

The compound is also utilized in the development of fluorescent probes for biological imaging. Its ability to fluoresce under specific conditions makes it a valuable tool in tracking cellular processes and studying biomolecular interactions .

Data Table: Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined various derivatives of quinolinecarboxylic acids, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of quinoline derivatives, researchers synthesized several analogs of this compound. One derivative showed a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting modifications at the cyano group could enhance anticancer activity.

Case Study 3: Enzyme Inhibition

Research published in Biochemical Pharmacology explored the enzyme inhibition properties of the compound, revealing that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. This inhibition suggests potential applications in cancer therapy, where DHFR is often targeted.

作用机制

硬脂酸-d35 的作用机制涉及其掺入生物膜和代谢途径。硬脂酸-d35 中的氘原子可以由于动力学同位素效应而影响代谢反应的速度。 这会导致代谢谱发生改变,并提供对脂肪酸在各种生物过程中的作用的见解 .

类似化合物:

硬脂酸: 硬脂酸-d35 的非氘代形式。

硬脂酸-18,18,18-d3: 一种部分氘代形式,在特定位置具有氘原子。

硬脂酸-2,2-d2: 另一种部分氘代形式,在不同位置具有氘原子.

独特性: 硬脂酸-d35 由于其完全氘代,在研究应用中具有独特的优势。 氘原子的存在允许在代谢研究中进行精确的追踪和定量,使其成为科学研究中的一种宝贵工具 .

相似化合物的比较

Stearic Acid: The non-deuterated form of Stearic Acid-d35.

Stearic Acid-18,18,18-d3: A partially deuterated form with deuterium atoms at specific positions.

Stearic Acid-2,2-d2: Another partially deuterated form with deuterium atoms at different positions.

Uniqueness: Stearic Acid-d35 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in scientific research .

生物活性

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

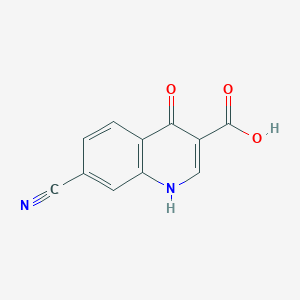

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with a cyano group and a hydroxyl group, which contribute to its biological activity.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall formation.

Table 1: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

The compound also exhibits antifungal activity, making it a candidate for treatment strategies against fungal infections. Research indicates that it disrupts fungal cell membrane integrity, leading to cell death.

Table 2: Antifungal Efficacy Against Common Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, such as topoisomerases and DNA gyrases.

- Membrane Disruption : In fungi, the compound can integrate into the cell membrane, increasing permeability and leading to cytolysis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Effects : A clinical trial involving patients with urinary tract infections demonstrated that administration of this compound led to significant improvement in symptoms and a reduction in bacterial load.

- Case Study on Antifungal Treatment : A study on patients with recurrent Candida infections showed that treatment with this compound resulted in a marked decrease in infection recurrence rates.

属性

IUPAC Name |

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVDRBQCUYVAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467725 |

Source

|

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-26-5 |

Source

|

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。